molecular formula C7H3BrF3NO B578336 3-Bromo-5-(trifluoromethyl)picolinaldehyde CAS No. 1227601-42-4

3-Bromo-5-(trifluoromethyl)picolinaldehyde

Cat. No. B578336
CAS RN: 1227601-42-4
M. Wt: 254.006
InChI Key: YQJSHHUAEQVWJY-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO. It is used in the synthesis of various pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper . More detailed synthesis methods and reactions involving this compound can be found in various patents and scientific literature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethyl)picolinaldehyde consists of a picolinaldehyde group substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position.

Scientific Research Applications

Metal Coordination and Ligand Synthesis

One application of derivatives similar to 3-Bromo-5-(trifluoromethyl)picolinaldehyde is in the synthesis of metal coordination complexes. These complexes find utility in catalysis, molecular recognition, and sensing. For instance, metal-templated assemblies leveraging the reversible covalent association between picolylamine derivatives and aldehydes demonstrate potential in these areas. Zinc ions, in particular, have been shown to induce assembly effectively, highlighting the role of specific metal ions in determining the structure and functionality of the resultant complexes (You et al., 2011).

Catalysis

Derivatives of 3-Bromo-5-(trifluoromethyl)picolinaldehyde have been employed in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes, showcasing the compound's versatility in catalytic applications. These complexes exhibit high catalytic activity in reactions such as the allylation of aldehydes and the transfer hydrogenation of ketones, underscoring the potential of such derivatives in enhancing the efficiency and selectivity of chemical transformations (Wang et al., 2011).

Organic Synthesis

In the domain of organic synthesis, the reactivity of 3-Bromo-5-(trifluoromethyl)picolinaldehyde and its analogs has been harnessed for the development of novel synthetic routes. For example, the synthesis of functionalized pyridines using magnesium chloride intermediates derived from bromo-picolinaldehydes showcases the compound's utility in constructing complex organic molecules. This methodology has implications for the synthesis of pharmaceuticals and other biologically active compounds, demonstrating the broad applicability of this compound in organic synthesis (Song et al., 2004).

Enantioselective Synthesis

The compound and its derivatives also play a role in enantioselective synthesis, offering pathways to produce chiral molecules with high selectivity. For instance, the enantioselective dienamine-mediated formation of dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, employing a C2-symmetric aminocatalyst, illustrates the compound's contribution to the creation of chiral building blocks. Such advancements are crucial for the development of drugs and materials with specific chiral properties (Donslund et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJSHHUAEQVWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743617
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)picolinaldehyde

CAS RN

1227601-42-4
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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